molecular formula C14H26O6 B14386743 Bis(3-hydroxy-2,2-dimethylpropyl) butanedioate CAS No. 88446-94-0

Bis(3-hydroxy-2,2-dimethylpropyl) butanedioate

Cat. No.: B14386743
CAS No.: 88446-94-0
M. Wt: 290.35 g/mol
InChI Key: CSDWHJPHWCXETA-UHFFFAOYSA-N
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Description

. This compound is a diester of butanedioic acid (succinic acid) and 3-hydroxy-2,2-dimethylpropanol. It is characterized by its ester functional groups and hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(3-hydroxy-2,2-dimethylpropyl) butanedioate typically involves the esterification of butanedioic acid with 3-hydroxy-2,2-dimethylpropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the esterification process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield. The use of solid acid catalysts in fixed-bed reactors can also be employed to streamline the process and reduce the need for solvent recovery .

Chemical Reactions Analysis

Types of Reactions

Bis(3-hydroxy-2,2-dimethylpropyl) butanedioate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(3-hydroxy-2,2-dimethylpropyl) butanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and polymer chemistry.

    Biology: Studied for its potential as a biodegradable plasticizer.

    Medicine: Investigated for its role in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of resins, coatings, and adhesives.

Mechanism of Action

The mechanism of action of bis(3-hydroxy-2,2-dimethylpropyl) butanedioate in various applications depends on its chemical structure. The ester groups can undergo hydrolysis to release butanedioic acid and 3-hydroxy-2,2-dimethylpropanol, which can then participate in further biochemical or chemical reactions. The hydroxyl groups can form hydrogen bonds, influencing the compound’s solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • Bis(3-hydroxy-2,2-dimethylpropyl) succinate
  • Dimethyl butanedioate
  • Diethyl butanedioate

Uniqueness

Bis(3-hydroxy-2,2-dimethylpropyl) butanedioate is unique due to the presence of both hydroxyl and ester functional groups, which provide a balance of hydrophilicity and hydrophobicity. This makes it particularly useful in applications requiring biodegradable and biocompatible materials .

Properties

CAS No.

88446-94-0

Molecular Formula

C14H26O6

Molecular Weight

290.35 g/mol

IUPAC Name

bis(3-hydroxy-2,2-dimethylpropyl) butanedioate

InChI

InChI=1S/C14H26O6/c1-13(2,7-15)9-19-11(17)5-6-12(18)20-10-14(3,4)8-16/h15-16H,5-10H2,1-4H3

InChI Key

CSDWHJPHWCXETA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)COC(=O)CCC(=O)OCC(C)(C)CO

Origin of Product

United States

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